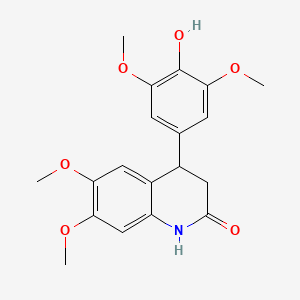![molecular formula C17H27N3O4S B4435293 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4435293.png)
1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2007 and has since been the subject of numerous scientific investigations. In
Mechanism of Action
1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A selectively binds to the acetyl-lysine binding pocket of the first bromodomain of BRD4, thereby inhibiting its activity. This results in the downregulation of several oncogenes, including c-Myc, which is a key regulator of cell proliferation and survival. In addition, 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. In addition, 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or unwanted cells from the body. Furthermore, 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A has been shown to downregulate several oncogenes, including c-Myc, which is a key regulator of cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A is its selectivity for BRD4. This allows for the specific inhibition of BRD4 activity without affecting other proteins that may be involved in the regulation of gene expression. In addition, 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent.
One of the limitations of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments. In addition, the synthesis of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A is complex and requires several chemical intermediates, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A. One potential direction is the development of more potent and selective inhibitors of BRD4 activity. In addition, the therapeutic potential of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A in the treatment of cancer and other diseases should be further explored. Furthermore, the mechanism of action of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A should be further elucidated to better understand its effects on gene expression and cell proliferation. Finally, the pharmacokinetic properties of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A should be further optimized to improve its efficacy as a therapeutic agent.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in the development of several types of cancer, including leukemia, lymphoma, and solid tumors. Inhibition of BRD4 activity by 1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide A has been shown to result in the downregulation of several oncogenes and the induction of apoptosis in cancer cells.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-19(2)25(22,23)20-12-9-15(10-13-20)17(21)18-11-8-14-4-6-16(24-3)7-5-14/h4-7,15H,8-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBVREUSNIIIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4435220.png)
![1-benzyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4435228.png)
![2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4435236.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4435241.png)
![N-(2-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-1-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B4435249.png)
![4-[(allylamino)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4435250.png)


![2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4435259.png)
![1-(2-fluorobenzyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4435265.png)
![2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4435274.png)
![ethyl 4-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4435281.png)
![4-[(2-furylmethyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435301.png)